molecular formula C27H26Cl2N2O2 B3037395 (E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 477888-71-4

(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

Cat. No.: B3037395
CAS No.: 477888-71-4
M. Wt: 481.4 g/mol
InChI Key: BRGRQJZSAJQRLH-MDWZMJQESA-N
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Description

(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C27H26Cl2N2O2 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Antimicrobial Activity and Molecular Modeling : A study by Mandala et al. (2013) synthesized compounds related to (E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one. These compounds exhibited significant antibacterial and antifungal activities. Molecular docking studies with oxidoreductase proteins provided insights into their inhibitory potency (Mandala et al., 2013).

  • Microwave-Assisted Synthesis and Antibacterial Activity : Research by Merugu et al. (2010) focused on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, which showed promising antibacterial activity. This indicates the potential use of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Synthesis and Biological Properties : Gevorgyan et al. (2017) synthesized derivatives of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, revealing anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Pharmaceutical Research

  • Synthesis and Crystal Structures : A study by Salian et al. (2018) on the synthesis and characterization of chalcone derivatives, closely related to this compound, provided insights into the crystal structures and intermolecular interactions of these compounds. This research contributes to the understanding of the molecular structure important for pharmaceutical applications (Salian et al., 2018).

  • PPARgamma Agonists : Collins et al. (1998) explored compounds with structural similarities for their role as PPARgamma agonists, highlighting the potential therapeutic applications of such molecules in medicinal chemistry (Collins et al., 1998).

  • Antiproliferative Microtubule-Destabilising Agents : O'Boyle et al. (2019) synthesized and evaluated combretastatin A-4 piperazine conjugates, which are structurally related to this compound, for their antiproliferative activity in cancer treatment (O’Boyle et al., 2019).

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N2O2/c28-24-10-9-23(26(29)18-24)20-33-25-11-6-21(7-12-25)8-13-27(32)31-16-14-30(15-17-31)19-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRQJZSAJQRLH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.